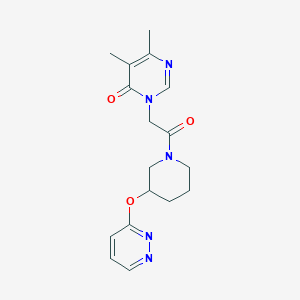

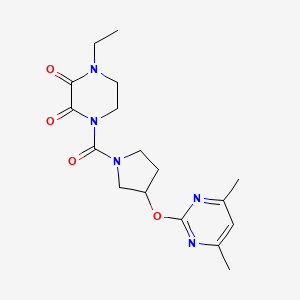

5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one" is a complex molecule that appears to be related to pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The compound likely exhibits interesting chemical and physical properties due to its structural complexity and the presence of various functional groups.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the treatment of substituted uracils with other reagents. For instance, the synthesis of 3-hydroxy-4,6-dimethylpyrrolo[3,2-d]pyrimidine-5,7(4H,6H)-dione derivatives is achieved by treating 1,3,6-trimethyl-5-nitrouracil with aryl aldehydes in the presence of piperidine, leading to condensation and intramolecular cyclization processes . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies involving condensation, cyclization, and the use of piperidine as a catalyst or reactant could be applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite intricate. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives has been determined by X-ray crystallography, revealing the crystalline state and the tautomeric forms of these compounds . The presence of substituents such as piperazine rings can significantly influence the conformation of the molecule. The compound likely has a similar complexity in its molecular structure, with potential intramolecular hydrogen bonding and tautomeric forms.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by their substituents. For instance, 6-substituted-2,4-dimethyl-3-pyridinols exhibit antioxidant properties and can react with peroxyl radicals, indicating their potential as chain-breaking antioxidants . The compound may also exhibit unique reactivity patterns due to its functional groups, such as the pyridazin-3-yloxy and piperidinyl moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. Some compounds, like the 6-substituted-2,4-dimethyl-3-pyridinols, are stable to air oxidation, while others may decompose upon exposure to the atmosphere . The basicity of these compounds can approach physiological pH, which may be relevant for biological applications. The compound , with its multiple substituents and functional groups, is likely to have unique solubility, stability, and reactivity properties that could be explored further in experimental studies.

Applications De Recherche Scientifique

Antimicrobial Applications

Research into pyrimidine derivatives, including structures similar to 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, has shown significant antimicrobial potential. For instance, the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates promising antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). These findings underscore the chemical's relevance in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Applications

Compounds structurally related to 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one have been evaluated for their anticancer properties. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit antiproliferative activity against human cancer cell lines, with certain derivatives showing promising potential as anticancer agents (Mallesha et al., 2012). This highlights the compound's utility in oncology research, particularly in the development of new treatments for various types of cancer.

Anti-inflammatory Applications

The exploration of pyrimidine and oxazinone derivatives also extends to their anti-inflammatory properties. Synthesis techniques utilizing citrazinic acid as a starting material have led to compounds with significant anti-inflammatory activity, comparable to the reference drug Prednisolone® (Amr et al., 2007). These findings are crucial for the development of new anti-inflammatory medications, offering potential alternatives to existing treatments with fewer side effects.

Propriétés

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-13(2)18-11-22(17(12)24)10-16(23)21-8-4-5-14(9-21)25-15-6-3-7-19-20-15/h3,6-7,11,14H,4-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOQTUHTRDNSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)

![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)